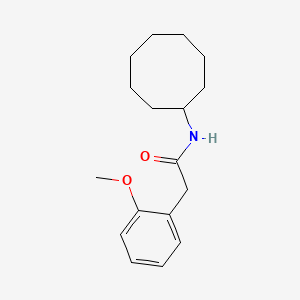
N-cyclooctyl-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-(2-methoxyphenyl)acetamide, also known as CR4056, is a novel compound with potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
N-cyclooctyl-2-(2-methoxyphenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclooctyl-2-(2-methoxyphenyl)acetamide increases the levels of endocannabinoids in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-2-(2-methoxyphenyl)acetamide are primarily related to its interaction with the endocannabinoid system. It has been shown to reduce pain and inflammation, improve joint mobility in osteoarthritis, and reduce anxiety-like behavior in animal models. Additionally, it has been shown to have a favorable safety profile with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctyl-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. Additionally, its favorable safety profile makes it suitable for preclinical studies. However, its limited solubility in water can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclooctyl-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective FAAH inhibitors. Additionally, the potential use of N-cyclooctyl-2-(2-methoxyphenyl)acetamide in the treatment of other diseases such as cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of N-cyclooctyl-2-(2-methoxyphenyl)acetamide should be investigated.
Conclusion:
In conclusion, N-cyclooctyl-2-(2-methoxyphenyl)acetamide is a novel compound with potential therapeutic applications. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, resulting in its pharmacological effects. Its favorable safety profile and potent inhibitory activity make it a valuable tool for studying the endocannabinoid system. Further research on N-cyclooctyl-2-(2-methoxyphenyl)acetamide is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclooctyl-2-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of cyclooctanone and 2-methoxybenzylamine to form N-cyclooctyl-2-(2-methoxyphenyl)acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-cyclooctyl-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of various diseases such as neuropathic pain, osteoarthritis, and anxiety disorders.
Propiedades
IUPAC Name |
N-cyclooctyl-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-20-16-12-8-7-9-14(16)13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZQOFYZHIFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

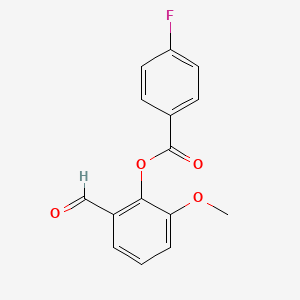
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

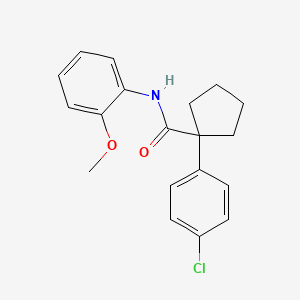
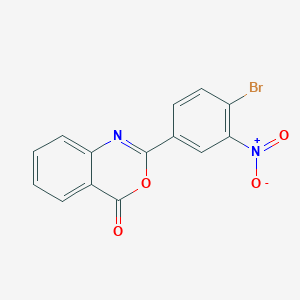

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
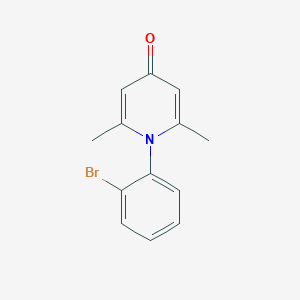
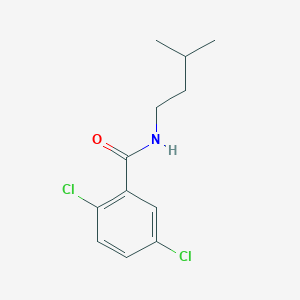


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)